Product packaging for 6-Bromo-2-methylquinoline-4-carbonitrile(Cat. No.:CAS No. 1416439-30-9)

6-Bromo-2-methylquinoline-4-carbonitrile

Cat. No.: B1376062
CAS No.: 1416439-30-9
M. Wt: 247.09 g/mol
InChI Key: FMPCZQWTIDVKAA-UHFFFAOYSA-N
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Description

6-Bromo-2-methylquinoline-4-carbonitrile is a useful research compound. Its molecular formula is C11H7BrN2 and its molecular weight is 247.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7BrN2 B1376062 6-Bromo-2-methylquinoline-4-carbonitrile CAS No. 1416439-30-9

Properties

IUPAC Name

6-bromo-2-methylquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c1-7-4-8(6-13)10-5-9(12)2-3-11(10)14-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPCZQWTIDVKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 6 Bromo 2 Methylquinoline 4 Carbonitrile

Reactions Involving the Bromine Moiety

The bromine atom attached to the aromatic quinoline (B57606) system is a versatile handle for introducing new functional groups. Its reactivity is dominated by nucleophilic aromatic substitution and, more significantly, by transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org

In the case of 6-bromo-2-methylquinoline-4-carbonitrile, the quinoline ring itself is an electron-deficient aromatic system. Furthermore, the carbonitrile group at the C-4 position acts as an electron-withdrawing group. However, its activating effect on the C-6 position is transmitted through a meta-like relationship, which provides less stabilization to the Meisenheimer intermediate compared to an ortho or para relationship. libretexts.org Consequently, direct SNAr reactions at the C-6 position of 6-bromoquinolines are less common than palladium-catalyzed C-N or C-O bond-forming reactions, which proceed via a different mechanism. mdpi.comnih.gov While direct displacement of the 6-bromo substituent by strong nucleophiles like alkoxides or amines is mechanistically possible, these transformations often require harsh conditions and may be outcompeted by more efficient catalytic methods.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds, with the bromine atom serving as an excellent reaction site.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, to form a new carbon-carbon bond. libretexts.org This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. libretexts.orgorganic-chemistry.org The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

The 6-bromo position on the quinoline scaffold is well-suited for Suzuki-Miyaura coupling, enabling the synthesis of 6-aryl-2-methylquinoline-4-carbonitrile derivatives. A variety of palladium catalysts, ligands, and bases can be employed to achieve this transformation, allowing for the introduction of diverse aryl and heteroaryl substituents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Aryl Bromide SubstrateBoronic Acid/EsterCatalyst System (Catalyst/Ligand)BaseSolventProduct TypeReference
Aryl BromideArylboronic AcidPd(OAc)₂ / PCy₃K₃PO₄TolueneBiaryl organic-chemistry.org
Heteroaryl Bromide2-PyridylboronatePd₂(dba)₃ / Phosphite LigandKFDioxaneHeterobiaryl nih.gov
6-Bromo-carbazole derivativeArylboronic AcidPd(PPh₃)₄Na₂CO₃DME/H₂O6-Aryl-carbazole researchgate.net
4-BromoanisolePhenylboronic AcidPd-bpydc-LaK₂CO₃DMF/H₂O4-Methoxybiphenyl researchgate.net

Beyond arylation, the 6-bromo substituent can participate in other important palladium-catalyzed cross-coupling reactions to introduce different types of carbon-based functionalities.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. gold-chemistry.orgorganic-chemistry.org This method is the most common way to synthesize aryl alkynes and conjugated enynes. gold-chemistry.org For this compound, this reaction would yield 6-alkynyl-2-methylquinoline-4-carbonitrile derivatives, which are valuable intermediates for further synthesis. The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides
Aryl Bromide SubstrateAlkyneCatalyst System (Pd-Catalyst / Cu-Cocatalyst)BaseSolventProduct TypeReference
Aryl BromideTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N or Piperidine (B6355638)THF or DMFAryl Alkyne gold-chemistry.orgsynarchive.com
2-Bromo-4-iodo-quinolineTerminal AlkynePd(PPh₃)₄ / CuIEt₃NDMF2-Bromo-4-alkynyl-quinoline libretexts.org
Aryl BromidePhenylacetylenePd(OAc)₂ / NHC Ligand / No CuCs₂CO₃DioxaneAryl Alkyne libretexts.org

Heck Coupling

The Mizoroki-Heck reaction, or simply the Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for creating new carbon-carbon bonds, typically with excellent control of stereoselectivity to favor the trans product. organic-chemistry.org Applying the Heck reaction to this compound would involve reacting it with various alkenes (e.g., acrylates, styrenes) to produce 6-alkenyl-2-methylquinoline-4-carbonitrile derivatives.

Table 3: General Conditions for Heck Coupling of Aryl Bromides
Aryl Bromide SubstrateAlkeneCatalyst System (Catalyst/Ligand)BaseSolventProduct TypeReference
Aryl BromideStyrene or AcrylatePd(OAc)₂ or PdCl₂KOAc, Et₃N, or K₂CO₃DMF, Acetonitrile, or TolueneSubstituted Alkene wikipedia.orgyoutube.com
IodobenzeneStyrenePdCl₂KOAcMethanolStilbene wikipedia.org
Aryl BromideActivated AlkenePd(OAc)₂ / Phosphine LigandNaOAcDMASubstituted Alkene nih.gov

Transformations of the Carbonitrile Group

The carbonitrile group at the C-4 position is a versatile functional group that can be converted into several other important functionalities, most notably carboxylic acids, amides, or amines (via reduction).

Hydrolysis to Carboxylic Acids

The hydrolysis of the carbonitrile group is a fundamental transformation that converts it into a carboxylic acid. This reaction can be performed under either acidic or basic conditions. The product of this reaction on this compound is 6-bromo-2-methylquinoline-4-carboxylic acid, a key intermediate for the synthesis of various biologically active compounds. nih.goviipseries.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the nitrile is heated, often under reflux. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base (e.g., NaOH or KOH) also effects hydrolysis. This process initially yields a carboxylate salt and ammonia (B1221849) gas. A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.

Table 4: Conditions for the Hydrolysis of Nitriles to Carboxylic Acids
Reaction TypeReagentsConditionsIntermediate ProductFinal Product (after workup)
Acid-Catalyzed HydrolysisH₂O, H₂SO₄ or HClHeat (Reflux)AmideCarboxylic Acid
Base-Catalyzed HydrolysisH₂O, NaOH or KOHHeat (Reflux)Carboxylate SaltCarboxylic Acid (after acidification)

Reduction to Primary Amines

The reduction of the nitrile functionality to a primary amine represents a fundamental transformation, yielding (6-bromo-2-methylquinolin-4-yl)methanamine. This conversion is typically achieved through catalytic hydrogenation or with chemical hydrides.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Commonly employed catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). The reaction conditions, such as pressure and temperature, can be optimized to achieve high yields of the primary amine. However, over-reduction or side reactions can sometimes occur.

Chemical Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). A subsequent aqueous workup is necessary to hydrolyze the intermediate aluminum complexes and liberate the free amine. It is important to note that LiAlH₄ is a very strong reducing agent and may not be compatible with other reducible functional groups in a molecule.

Reagent/CatalystTypical ConditionsProduct
H₂/Raney NiHigh pressure, elevated temperature(6-bromo-2-methylquinolin-4-yl)methanamine
H₂/Pd/CModerate pressure and temperature(6-bromo-2-methylquinolin-4-yl)methanamine
LiAlH₄Anhydrous ether/THF, then H₂O workup(6-bromo-2-methylquinolin-4-yl)methanamine

Cyclization Reactions to Form Fused Heterocycles

Reactivity of the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles.

N-Oxidation Reactions

The quinoline nitrogen can be oxidized to form the corresponding N-oxide, this compound 1-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. N-oxidation can significantly alter the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions.

Oxidizing AgentTypical ConditionsProduct
m-CPBAChlorinated solvent (e.g., CH₂Cl₂)This compound 1-oxide
H₂O₂/CH₃COOHAcetic acidThis compound 1-oxide

Quaternization

The nitrogen atom of the quinoline ring can be alkylated by treatment with alkyl halides, such as methyl iodide or ethyl bromide, to form quaternary quinolinium salts. This reaction introduces a positive charge on the nitrogen atom, which can activate the quinoline ring towards nucleophilic attack. The resulting quinolinium salts can have different properties and applications compared to the parent quinoline.

Functionalization at the Methyl Group (C-2 Position)

The methyl group at the C-2 position of the quinoline ring is activated by the adjacent nitrogen atom and can participate in various condensation reactions. The protons of this methyl group are acidic enough to be removed by a strong base, generating a nucleophilic carbanion. This intermediate can then react with various electrophiles. For example, it can undergo condensation with aromatic aldehydes (e.g., benzaldehyde) in the presence of a base to form styrylquinoline derivatives. These reactions provide a pathway for extending the carbon framework at the C-2 position.

Spectroscopic and Structural Elucidation Techniques for 6 Bromo 2 Methylquinoline 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the connectivity and chemical environment of each proton and carbon atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 6-Bromo-2-methylquinoline-4-carbonitrile is anticipated to display distinct signals corresponding to the methyl group and the aromatic protons on the quinoline (B57606) ring system.

Methyl Protons (-CH₃): A singlet is expected for the three protons of the methyl group at the C2 position, likely appearing in the upfield region (around 2.5-2.8 ppm).

Aromatic Protons: The protons on the quinoline ring will appear in the downfield aromatic region (typically 7.0-8.5 ppm). The proton at C3 would likely be a singlet. The protons on the bromo-substituted benzene (B151609) ring (H5, H7, and H8) would show characteristic splitting patterns (doublets and a doublet of doublets) based on their coupling with adjacent protons.

Expected ¹H NMR Data

Chemical Shift (ppm) Multiplicity Assignment
Value unavailable Singlet -CH₃
Value unavailable Singlet H-3
Value unavailable Doublet H-5
Value unavailable Doublet of Doublets H-7

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, 11 distinct signals are expected, corresponding to the 11 carbon atoms in its structure.

Methyl Carbon: The carbon of the C2-methyl group will appear at the most upfield position.

Nitrile Carbon (-CN): The carbon of the nitrile group at C4 is expected in the 115-125 ppm range.

Aromatic and Heterocyclic Carbons: The remaining nine carbons of the quinoline ring system will produce signals in the downfield region (120-150 ppm). The carbon atom attached to the bromine (C6) and the carbons adjacent to the nitrogen atom (C2 and C8a) will have characteristic chemical shifts influenced by these heteroatoms.

Expected ¹³C NMR Data

Chemical Shift (ppm) Assignment
Value unavailable -CH₃
Value unavailable -CN
Value unavailable Quaternary Carbons (C4, C4a, C6, C8a)
Value unavailable Methine Carbons (C3, C5, C7, C8)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₁H₇BrN₂.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the molecule. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Expected HRMS Data

Ion Calculated m/z ([M+H]⁺) for C₁₁H₈⁷⁹BrN₂⁺ Calculated m/z ([M+H]⁺) for C₁₁H₈⁸¹BrN₂⁺

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is fragmented, and the resulting fragments are detected. The fragmentation pattern is a unique fingerprint of the compound. For this compound, the molecular ion peak (M⁺) would be observed as a doublet due to the bromine isotopes. Common fragmentation pathways could include the loss of the bromine atom, the methyl group, or the nitrile group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on the absorption of infrared radiation at characteristic frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands:

C≡N Stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile functional group.

C=C and C=N Stretches: Absorptions in the 1500-1650 cm⁻¹ region correspond to the stretching vibrations of the aromatic quinoline ring.

C-H Bending: Bands in the 750-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

C-Br Stretch: The carbon-bromine bond typically shows a weak absorption in the fingerprint region, below 600 cm⁻¹.

Expected IR Data

Wavenumber (cm⁻¹) Functional Group
Value unavailable C≡N (Nitrile)
Value unavailable C=C, C=N (Aromatic Ring)

X-ray Crystallography for Solid-State Structure Determination of Related Compoundswikipedia.orgnih.gov

While the specific crystal structure of this compound is not detailed in the available literature, extensive analysis of closely related bromo- and cyano-substituted quinolines via X-ray crystallography provides significant insight into its expected solid-state architecture. wikipedia.orgnih.gov X-ray crystallography is a primary method for determining the precise three-dimensional arrangement of atoms within a crystal, revealing details about bond lengths, angles, and intermolecular interactions that govern the material's properties. wikipedia.orgnih.gov

Analysis of analogous structures demonstrates that the quinoline ring system is typically planar or nearly planar. For instance, in ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, the quinoline ring system is essentially flat, with only minor deviations of atoms from the mean plane. nih.gov Similarly, the molecule of 6-Bromoquinoline-8-carbonitrile is reported to be almost perfectly planar. iucr.org This inherent planarity is a key feature influencing crystal packing.

Compound NameCrystal SystemKey Structural FeatureRef
6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrileMonoclinicDisordered piperidine (B6355638) ring in two envelope conformations. researchgate.net
Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate-Planar quinoline ring system. nih.gov
6-Bromoquinoline-8-carbonitrile-Essentially planar molecule. iucr.org
8-Bromo-2-methylquinolineMonoclinicDihedral angle of 0.49 (16)° between the two rings. nih.govnih.gov

Conformational Analysis and Disorder Studiesresearchgate.net

Conformational flexibility and disorder are important aspects revealed by crystallographic studies. In compounds with non-aromatic portions, different conformations can coexist within the crystal lattice. A notable example is 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile, where the partially saturated piperidine ring exhibits significant conformational disorder. researchgate.net One of its methylene (B1212753) groups is disordered over two distinct sites, leading to the presence of two different envelope conformations in a refined ratio of approximately 0.69:0.31. researchgate.net

In contrast, the aromatic quinoline core in most related structures is rigid and planar, showing minimal conformational variation. nih.goviucr.org Disorder can also be observed in substituent groups, such as the hydrogen atoms of methyl groups, as seen in the crystal structure of 2,6-Dimethylquinoline, where they are disordered over two sites. researchgate.net

Hydrogen Bonding and Crystal Packing Interactionsresearchgate.netacs.org

The supramolecular assembly of quinoline derivatives in the solid state is directed by a combination of weak intermolecular forces, including hydrogen bonding, π-π stacking, and other short-range interactions.

Hydrogen Bonding: The presence and nature of hydrogen bonds depend heavily on the functional groups present. In the crystal structure of 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile, molecules form inversion dimers through pairs of N—H···N hydrogen bonds, which generate distinct R²₂(12) ring motifs. researchgate.net In other cases, such as ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, molecules are linked into chains by C–H···O hydrogen bonds. nih.gov However, for some simple derivatives like 8-Bromo-2-methylquinoline, no significant classical hydrogen bonds are observed in the crystal structure. nih.govnih.gov

π-π Stacking and Other Interactions: Due to the planar aromatic nature of the quinoline core, π-π stacking interactions are a dominant feature in the crystal packing of these compounds. Molecules often arrange in a face-to-face fashion. For 6-Bromoquinoline-8-carbonitrile, the packing features π–π stacking between the pyridine (B92270) and benzene rings of adjacent molecules, with a centroid–centroid distance of 3.755 Å. iucr.org A very similar arrangement is found in 8-Bromo-2-methylquinoline, where the centroid–centroid distance between the benzene and pyridine rings of neighboring molecules is 3.76 Å. nih.govnih.gov

Compound NameInteraction TypeDescriptionDistance (Å)Ref
6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrileN—H···N Hydrogen BondForms inversion dimers with R²₂(12) loops.- researchgate.net
Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylateC–H···O Hydrogen BondLinks molecules into chains.- nih.gov
6-Bromoquinoline-8-carbonitrileπ–π StackingFace-to-face interaction between pyridine and benzene rings.3.755 iucr.org
6-Bromoquinoline-8-carbonitrileHalogen InteractionShort Br···Br contacts.3.5908 iucr.org
8-Bromo-2-methylquinolineπ–π StackingFace-to-face arrangement between adjacent molecules.3.76 nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsiucr.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules by measuring the absorption of light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic heterocyclic systems like quinoline derivatives, the observed absorption bands are typically assigned to π→π* and n→π* electronic transitions. researchgate.net

The absorption spectrum of the parent quinoline molecule has been studied extensively, revealing multiple π–π* transitions in the UV region. acs.org The introduction of substituents such as bromo, methyl, and carbonitrile groups onto the quinoline framework can significantly modulate the energies of these transitions, leading to shifts in the absorption maxima (λmax). Electron-withdrawing groups like -CN and -Br, and electron-donating groups like -CH₃, alter the electron density within the π-system, thereby affecting the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on substituted quinolines provide insight into these effects. For example, an analysis of thiophene (B33073) and pyridine-substituted quinolines identified two primary absorption peaks at 249 nm and 316 nm, which were attributed to π-π* and n-π* transitions, respectively. researchgate.net The lower energy n→π* transition involves the promotion of an electron from a non-bonding lone pair on the nitrogen atom to an antibonding π* orbital. The higher energy π→π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system.

Compound ClassAbsorption Maxima (λmax)Assigned TransitionRef
Thiophene/Pyridine-Substituted Quinolines249 nmπ→π researchgate.net
Thiophene/Pyridine-Substituted Quinolines316 nmn→π researchgate.net
Quinoline (gas phase)3.5 - 10.7 eV rangeMultiple π–π* transitions identified. acs.org

Computational and Theoretical Studies of 6 Bromo 2 Methylquinoline 4 Carbonitrile

Density Functional Theory (DFT) Calculations

No published studies were found that performed DFT calculations on 6-Bromo-2-methylquinoline-4-carbonitrile to determine its properties.

Optimized Molecular Geometry and Conformations

Specific data on the optimized bond lengths, bond angles, and dihedral angles for this compound are not available in existing research literature.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

There are no available studies detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, or the corresponding energy gap for this specific compound.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps, which are crucial for understanding the reactive sites of a molecule, have not been computationally generated and published for this compound.

Natural Bond Orbital (NBO) Analysis

An NBO analysis, which provides insight into intramolecular charge transfer and hyperconjugative interactions, has not been reported for this compound.

Non-linear Optical (NLO) Properties

The NLO properties, such as polarizability and hyperpolarizability, of this compound have not been a subject of theoretical investigation in the available literature.

Quantum Chemical Descriptors and Reactivity Indices

Calculated quantum chemical descriptors like electronegativity, chemical potential, hardness, and softness, which predict the global reactivity of the molecule, are not available.

Lack of Publicly Available Research Precludes a Detailed Computational Analysis of this compound

A thorough and extensive search of scientific literature and chemical databases has revealed a significant scarcity of specific computational and theoretical studies focused solely on the chemical compound this compound. Despite employing targeted search strategies for molecular modeling, spectroscopic prediction, reaction mechanism analysis, and QSAR studies, the required detailed research findings to construct an in-depth scientific article, as per the requested outline, are not available in the public domain.

While general information such as the compound's molecular formula (C₁₁H₇BrN₂), molecular weight (247.09 g/mol ), and CAS number (1416439-30-9) is accessible, the specific, in-depth computational research necessary to populate the requested sections on its theoretical properties does not appear to have been published.

The search did yield computational studies on related but distinct molecules, such as other quinoline (B57606) derivatives. For instance, research exists on the molecular structure and vibrational assignments of various methylquinolines using Density Functional Theory (DFT), and crystal structure data is available for other bromo-quinoline-carbonitriles. However, these findings are not directly applicable to this compound, and extrapolating this data would violate the principles of scientific accuracy and the strict focus of the requested article.

Notably, one study on the related compound 6-bromo-2-methylquinoline (B1268081) explicitly mentioned that its structural and vibrational properties had not been extensively studied through quantum mechanical methods, further indicating a general lack of research on this specific class of substituted quinolines.

Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's specified outline, which includes:

QSAR and Cheminformatics Applications for Structural Insights

Therefore, until such specific research is conducted and published, a comprehensive computational and theoretical analysis of this compound cannot be compiled.

Applications of 6 Bromo 2 Methylquinoline 4 Carbonitrile in Advanced Organic Synthesis

Role as a Precursor for Complex Heterocyclic Systems

The structure of 6-Bromo-2-methylquinoline-4-carbonitrile is an ideal starting point for the synthesis of more complex, fused heterocyclic systems. The carbonitrile group at the 4-position is a key functional handle for elaboration. Through established synthetic methodologies, the nitrile can be transformed into other reactive intermediates. For example, hydrolysis of the nitrile group can yield the corresponding carboxylic acid, which can then be converted to a carbohydrazide (B1668358). This carbohydrazide intermediate is a common precursor for building five-membered heterocyclic rings, such as oxadiazoles (B1248032) and thiadiazoles, fused or appended to the quinoline (B57606) core.

Furthermore, the bromo substituent at the 6-position provides a site for intramolecular cyclization reactions. Following modification of the carbonitrile group, a suitably functionalized chain could be introduced at the bromine's location via cross-coupling reactions, which could then undergo cyclization to form additional rings, leading to polycyclic aromatic systems.

Utility in the Construction of Diverse Quinoline Derivatives

The true synthetic power of this compound lies in its capacity for diversification. The different reactive sites on the molecule can be addressed selectively to generate a large library of quinoline derivatives. researchgate.net

The bromo group at the 6-position is particularly amenable to modern cross-coupling reactions. researchgate.net Palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. researchgate.net This enables the systematic modification of the molecule's steric and electronic properties. Additionally, the bromine atom can be replaced through nucleophilic aromatic substitution (SNAr) reactions, often enhanced by the presence of activating groups, to introduce amine-based substituents like morpholine (B109124) and piperazine. semanticscholar.org

The carbonitrile group is also a versatile functional group. It can be:

Hydrolyzed to a carboxylic acid.

Reduced to a primary amine (aminomethyl group).

Converted into a tetrazole ring via reaction with azides.

These transformations dramatically alter the character of the substituent at the 4-position, converting it from a π-accepting nitrile to an acidic carboxyl group, a basic amino group, or another heterocyclic appendage. This versatility allows chemists to explore a wide chemical space starting from a single, readily accessible intermediate.

Potential Synthetic Transformations

PositionFunctional GroupReaction TypePotential Products
6 Bromo (-Br)Suzuki-Miyaura Coupling6-Aryl or 6-Heteroaryl quinolines
6 Bromo (-Br)Sonogashira Coupling6-Alkynyl quinolines
6 Bromo (-Br)Buchwald-Hartwig Amination6-Amino quinolines
4 Carbonitrile (-CN)HydrolysisQuinoline-4-carboxylic acids
4 Carbonitrile (-CN)Reduction4-(Aminomethyl)quinolines
4 Carbonitrile (-CN)Cycloaddition4-(Tetrazol-5-yl)quinolines

Intermediate in the Synthesis of Functionally Active Molecules

Quinoline and its derivatives are known to possess a wide range of biological activities and are core components of many pharmaceutical agents. researchgate.netnoveltyjournals.com The 6-bromo-substituted quinoline scaffold, in particular, serves as a crucial intermediate in the synthesis of potent, functionally active molecules. For instance, the closely related compound 6-bromo-4-iodoquinoline (B1287929) is a key intermediate in the synthesis of GSK2126458, a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). atlantis-press.com This highlights the importance of the 6-bromoquinoline (B19933) core in constructing complex molecules designed to interact with specific biological targets.

Building Block for Potential Chemical Probes

Chemical probes are essential tools for studying biological processes within cells and organisms. The synthesis of such probes requires molecular scaffolds that can be readily modified to incorporate reporter tags (like fluorescent dyes) or reactive groups for target engagement, without losing their binding affinity. Due to its amenability to diversification through cross-coupling and functional group transformations, this compound represents a valuable building block for creating libraries of compounds that can be screened for use as chemical probes. The bromo position can be used to attach linkers or reporter groups, while modifications at the 4-position can fine-tune the molecule's properties.

Synthesis of Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. nih.gov They involve synthesizing a series of related compounds (analogs) to systematically determine how specific structural features influence a molecule's biological activity. nih.gov this compound is an excellent platform for SAR studies.

By using the synthetic reactions described previously (e.g., Suzuki, Sonogashira, SNAr), chemists can create a matrix of analogs where different substituents are placed at the 6-position while simultaneously modifying the 4-position. For example, in the development of kinase inhibitors, it has been shown that substitutions on the quinoline and quinazoline (B50416) rings are critical for potency and selectivity. mdpi.com The ability to easily generate dozens of unique derivatives from this single starting material allows for an efficient exploration of the chemical space around the quinoline scaffold, providing crucial data for optimizing lead compounds. nih.gov

Applications in Material Science Research for Novel Organic Materials

The field of material science is increasingly focused on the development of novel organic materials for electronics, photonics, and sensor applications. Compounds with extended π-conjugated systems, donor-acceptor character, and the ability to self-assemble are highly sought after. Aromatic systems containing pyridine-dicarbonitrile fragments have been investigated as electron-transporting organic semiconductors. nih.gov

While direct applications of this compound in material science are not yet widely reported, its molecular structure contains features that make it a promising candidate for such research. The planar, electron-rich quinoline ring system, combined with the strongly electron-withdrawing carbonitrile group, creates an intramolecular charge-transfer character. The bromo-substituent provides a convenient point for extending the π-system through cross-coupling reactions, allowing for the synthesis of larger, conjugated molecules with tunable electronic and optical properties. These properties are prerequisites for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors.

Q & A

Q. What are the standard synthetic routes for 6-Bromo-2-methylquinoline-4-carbonitrile, and how can purity be optimized?

  • Methodological Answer : The synthesis of quinoline derivatives typically involves cyclization reactions, such as the Skraup or Friedländer methods. For brominated analogs like this compound, bromination of precursor quinolines (e.g., 2-methylquinoline-4-carbonitrile) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions is common. Purity optimization requires post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from solvents like ethanol or acetonitrile. Characterization by 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., methyl groups at C2, aromatic protons), while 13C^{13}C NMR confirms nitrile (C≡N) and bromine-substituted carbons.
  • FT-IR Spectroscopy : Detects nitrile stretches (~2200 cm1^{-1}) and aromatic C-H vibrations.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is recommended. SHELXL’s robust refinement algorithms handle disorder and thermal parameters effectively .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from thermal motion, disorder, or data quality. Use SHELXL’s RIGU and SIMU constraints to model anisotropic displacement parameters. Validate against theoretical bond lengths from density functional theory (DFT) calculations (e.g., using the B3LYP functional with a 6-31G** basis set). Cross-check with spectroscopic data to ensure consistency. For example, if a C-Br bond length deviates >0.05 Å from DFT predictions, re-examine data collection parameters (e.g., temperature, radiation source) .

Q. What computational strategies are suitable for studying the electronic properties of this compound?

  • Methodological Answer : Employ DFT to analyze frontier molecular orbitals (FMOs) and electrostatic potential (ESP) surfaces. The Colle-Salvetti correlation-energy functional (adapted in modern DFT codes) provides accurate electron density maps for predicting reactivity. For bromine’s electron-withdrawing effects, compare HOMO-LUMO gaps of the brominated compound with non-brominated analogs. Solvent effects can be modeled using the polarizable continuum model (PCM). Software like Gaussian or ORCA is recommended .

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives in medicinal chemistry?

  • Methodological Answer :
  • Structural Modifications : Replace the bromine atom with other halogens (Cl, I) or functional groups (e.g., -OH, -NH2_2) to assess electronic and steric effects.
  • Biological Assays : Test cytotoxicity (MTT assay) and target binding (e.g., kinase inhibition) across derivatives.
  • Molecular Docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., quinoline-binding enzymes). Correlate docking scores with experimental IC50_{50} values to validate SAR trends .

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6-Bromo-2-methylquinoline-4-carbonitrile
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6-Bromo-2-methylquinoline-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.